8-Methylchroman-2-one
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Overview
Description
8-Methylchroman-2-one is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their sweet aroma and are widely used in the fragrance and flavor industries. This compound, specifically, is a modified form of dihydrocoumarin with a methyl group at the 8th position, which can influence its chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylchroman-2-one typically involves the hydrogenation of 8-Methyl coumarin. This process is carried out under atmospheric pressure using acetic acid as a solvent and palladium on carbon (Pd/C) as a catalyst . The reaction conditions are mild, and the product is purified using chromatography with a mixture of n-hexane and ethyl acetate as the eluent.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar hydrogenation techniques. The use of continuous flow reactors and optimized catalyst systems can enhance the efficiency and yield of the process. Additionally, biocatalytic methods using microbial reduction of coumarin derivatives have been explored for more sustainable production .
Chemical Reactions Analysis
Types of Reactions: 8-Methylchroman-2-one can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Further reduction can lead to the formation of more saturated compounds.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of Pd/C is commonly used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution can produce halogenated or nitrated derivatives.
Scientific Research Applications
8-Methylchroman-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a model compound for studying reaction mechanisms.
Industry: It is used in the fragrance and flavor industries due to its pleasant aroma and stability.
Mechanism of Action
The mechanism of action of 8-Methylchroman-2-one involves its interaction with various molecular targets. In biological systems, it can act as a pro-drug, being bioactivated to release active metabolites. These metabolites can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various pharmacological effects . The compound’s ability to form hydrogen bonds, pi-stacking interactions, and dipole-dipole interactions with target proteins is crucial for its activity .
Comparison with Similar Compounds
Coumarin: The parent compound, known for its anticoagulant properties.
Dihydrocoumarin: A reduced form of coumarin with similar applications in the fragrance industry.
4-Methyl coumarin: Another methylated derivative with distinct chemical properties.
Uniqueness: 8-Methylchroman-2-one is unique due to the presence of the methyl group at the 8th position, which can influence its reactivity and biological activity. This modification can enhance its stability and alter its interaction with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H10O2 |
---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
8-methyl-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C10H10O2/c1-7-3-2-4-8-5-6-9(11)12-10(7)8/h2-4H,5-6H2,1H3 |
InChI Key |
WQHAWQJLMGDBOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)CCC(=O)O2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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